2,3-dimethyl-5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound is a heterocyclic derivative featuring a fused thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 2 and 3, a ketone group at position 5, and a carboxamide moiety at position 6 linked to a (2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene group. Its structural complexity arises from the fusion of thiazole and pyrimidine rings, coupled with the presence of a thiadiazole substituent. The compound’s design likely aims to enhance bioactivity or physicochemical stability through strategic substitution patterns, as seen in related thiazolo-pyrimidine derivatives .
Properties
IUPAC Name |
2,3-dimethyl-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-6(2)11-17-18-13(23-11)16-10(20)9-5-15-14-19(12(9)21)7(3)8(4)22-14/h5-6H,1-4H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSECVQXWJAJDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3-dimethyl-5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 1282133-88-3) is a complex heterocyclic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₅O₂S₂ |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1282133-88-3 |
The structure of this compound features a thiazolo-pyrimidine core with thiadiazole substitutions, which are known for their diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of thiazolo-pyrimidine compounds show promising anticancer properties. For instance, studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest.
A notable study highlighted that compounds with electron-withdrawing groups at specific positions enhance anticancer activity. For example, the presence of halogen substituents has been linked to increased potency against cancer cell lines due to enhanced interaction with cellular targets .
2. Antimicrobial Activity
The antimicrobial potential of this compound class has been extensively studied. Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that modifications in the thiadiazole ring can significantly influence antimicrobial efficacy.
In one study, compounds exhibiting halogen substitutions demonstrated improved antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics .
3. Antioxidant Activity
Antioxidant properties are critical for evaluating the therapeutic potential of new compounds. The DPPH assay is commonly employed to assess the free radical scavenging ability of synthesized derivatives. Compounds derived from thiazolidinone frameworks have shown substantial antioxidant activity comparable to ascorbic acid .
Case Studies
- Anticancer Efficacy : In vitro studies conducted on synthesized derivatives indicated that specific modifications in the thiazolo-pyrimidine structure led to enhanced cytotoxicity against glioblastoma cells. The most potent derivative exhibited an IC50 value significantly lower than the control .
- Antimicrobial Testing : A series of thiadiazole derivatives were tested against various bacterial strains. Results indicated that compounds with electron-withdrawing groups at the para position exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 0.5 to 1 µg/mL against resistant strains .
Scientific Research Applications
The compound 2,3-dimethyl-5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 1282133-88-3) is a complex organic molecule with potential applications across various scientific fields. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its unique structural features, which may contribute to biological activity.
Antimicrobial Activity
Recent studies indicate that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study involving similar thiazolo-pyrimidine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics .
Anticancer Potential
Research has highlighted the potential of thiazolo-pyrimidine derivatives in cancer treatment. A study reported that compounds with similar thiazolo-pyrimidine structures exhibited cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties .
Agricultural Applications
The compound's potential as a pesticide or herbicide is under investigation due to its chemical structure, which may interact with biological pathways in plants and pests.
Pesticidal Activity
Preliminary studies suggest that thiazolo-pyrimidine derivatives can act as effective pesticides. A specific case study showed that a related compound significantly reduced pest populations in controlled environments, indicating the potential for agricultural applications of this compound .
Materials Science
The unique properties of this compound could also lend themselves to applications in materials science.
Polymer Chemistry
Research into polymer composites has revealed that incorporating thiazolo-pyrimidine derivatives can enhance the mechanical properties of materials. A recent study demonstrated that adding such compounds to polymer matrices improved tensile strength and thermal stability .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several compounds, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
Case Study 2: Cancer Cell Line Testing
In vitro testing of thiazolo-pyrimidine derivatives against human cancer cell lines showed promising results. The study found that certain derivatives induced apoptosis in cancer cells at low concentrations, highlighting their potential as therapeutic agents .
Case Study 3: Agricultural Field Trials
Field trials conducted with a related thiazolo-pyrimidine derivative demonstrated a marked reduction in pest populations compared to untreated controls. This suggests that similar compounds may be viable candidates for developing new agricultural treatments .
Comparison with Similar Compounds
Structural Analogues
Key structural comparisons include:
Key Structural Differences :
- The target compound’s isopropyl-substituted thiadiazole enhances steric bulk and lipophilicity compared to phenyl or benzylidene groups in analogues .
- The 2,3-dimethyl groups on the thiazolo-pyrimidine core may reduce ring puckering compared to bulkier substituents, as observed in crystallographic studies .
Physicochemical Properties
Crystallographic data and hydrogen bonding patterns distinguish the target compound:
Insights :
- The 2,3-dimethyl groups may reduce hydrogen bonding capacity compared to hydroxyl or carbonyl-containing analogues .
- The thiadiazole moiety could introduce additional dipole interactions, enhancing solubility in polar solvents .
Bioactivity Potential
While direct bioactivity data for the target compound is absent, structurally related compounds exhibit diverse applications:
- Antimicrobial Activity : Thiazolo-pyrimidines with electron-withdrawing groups (e.g., nitriles) show promise .
- CNS Modulation : Analogues with carboxamide linkages have been explored for neurodegenerative targets .
- Enzyme Inhibition : Thiadiazole derivatives often target kinases or proteases .
Hypotheses :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
